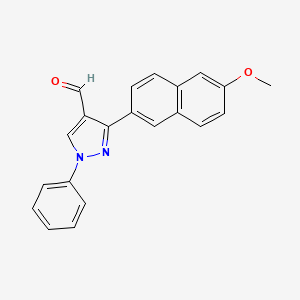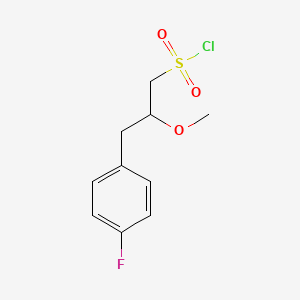
N,1-dimethyl-3,5-dinitro-6-piperazino-1,4-dihydro-2-pyridinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,1-dimethyl-3,5-dinitro-6-piperazino-1,4-dihydro-2-pyridinamine is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a pyridine ring substituted with nitro groups, a piperazine moiety, and methyl groups, making it a subject of interest in medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,1-dimethyl-3,5-dinitro-6-piperazino-1,4-dihydro-2-pyridinamine typically involves multiple steps:
Methylation: Methyl groups are introduced via methylation reactions, often using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Piperazine Substitution: The piperazine moiety is introduced through nucleophilic substitution reactions, where piperazine reacts with a suitable leaving group on the pyridine ring, such as a halide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production would likely use continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro groups in N,1-dimethyl-3,5-dinitro-6-piperazino-1,4-dihydro-2-pyridinamine can undergo reduction to form amino derivatives.
Reduction: Reduction reactions can convert nitro groups to amines using reagents like hydrogen gas over a palladium catalyst or sodium dithionite.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions activated by the nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium dithionite.
Substitution: Sodium hydride, potassium carbonate, and various alkyl halides.
Major Products
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N,1-dimethyl-3,5-dinitro-6-piperazino-1,4-dihydro-2-pyridinamine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies exploring its effects on various biological pathways and its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism by which N,1-dimethyl-3,5-dinitro-6-piperazino-1,4-dihydro-2-pyridinamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitro groups can participate in redox reactions, while the piperazine moiety may interact with biological membranes or proteins, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
N,1-dimethyl-3,5-dinitro-2-pyridinamine: Lacks the piperazine moiety, resulting in different biological activity.
3,5-dinitro-6-piperazino-1,4-dihydro-2-pyridinamine: Lacks the methyl groups, affecting its chemical reactivity and interactions.
Uniqueness
N,1-dimethyl-3,5-dinitro-6-piperazino-1,4-dihydro-2-pyridinamine is unique due to the combination of its nitro groups, piperazine moiety, and methyl substitutions, which confer distinct chemical and biological properties not found in similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
N,1-dimethyl-3,5-dinitro-6-piperazin-1-yl-4H-pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N6O4/c1-12-10-8(16(18)19)7-9(17(20)21)11(14(10)2)15-5-3-13-4-6-15/h12-13H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQYFYGKQCLFCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(CC(=C(N1C)N2CCNCC2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 4-cyanobenzoate](/img/structure/B2854542.png)

![N-(2,4-dimethoxyphenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2854546.png)
![Octahydrothieno[3,4-c]pyridine](/img/structure/B2854552.png)
![ethyl 2-{2-[1-(2-fluorophenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate](/img/structure/B2854554.png)

![3-Bromo-2-methylpyrazolo[1,5-a]pyridine](/img/structure/B2854556.png)
![N-(6-Methylthieno[2,3-d]pyrimidin-4-yl)glycine](/img/structure/B2854557.png)
![Ethyl 6,6-difluoro-2-azaspiro[4.6]undecane-4-carboxylate](/img/structure/B2854558.png)


